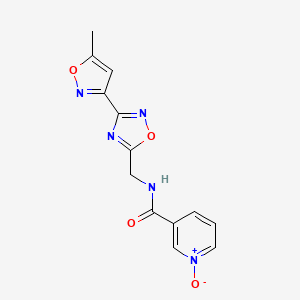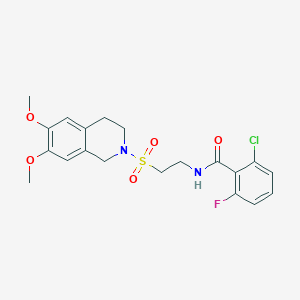
N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Yıldırım and Cetin (2008) focused on the synthesis of acetamide derivatives, including those similar in structure to our compound of interest, as corrosion inhibitors. These compounds were tested for their efficiency in preventing steel corrosion in acidic and oil mediums, showing promising inhibition efficiencies. This research suggests that compounds with similar structural features can be effectively used in industrial applications to protect metals from corrosion, thereby extending their lifespan and reducing maintenance costs (Yıldırım & Cetin, 2008).
Fluorescent Probes for Mercury Ion Detection
Another interesting application comes from the work of Shao et al. (2011), who reported the synthesis of novel imidazo[1,2-a]pyridine derivatives through a one-pot reaction involving compounds with structural similarities to our compound of interest. These derivatives were found to be efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions. This suggests potential applications in environmental monitoring and the detection of heavy metals in various samples (Shao et al., 2011).
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives, including coordination complexes constructed from these compounds, highlights their significant antioxidant activity. The study elucidates the impact of hydrogen bonding on self-assembly processes, presenting these compounds as potential therapeutic agents due to their antioxidant properties (Chkirate et al., 2019).
Ligand-Protein Interactions and Photovoltaic Efficiency
Mary et al. (2020) explored benzothiazolinone acetamide analogs for their ligand-protein interactions and potential in photovoltaic efficiency modeling. This study provides insights into the utility of similar compounds in the development of dye-sensitized solar cells (DSSCs), highlighting their light-harvesting efficiency and potential for renewable energy applications (Mary et al., 2020).
Inhibitors of Phosphoinositide 3-Kinase and Mammalian Target of Rapamycin
Stec et al. (2011) investigated various 6,5-heterocycles, including acetamide derivatives, as potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These compounds demonstrated significant in vitro and in vivo efficacy, suggesting their potential in therapeutic applications for diseases where PI3K/mTOR pathways are dysregulated (Stec et al., 2011).
Propriétés
IUPAC Name |
N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-8-15-9-14(2-3-18(15)25-13)19-10-16(23-26-19)11-22-20(24)12-27-17-4-6-21-7-5-17/h2-7,9-10,13H,8,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDPVPYBAADPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CSC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

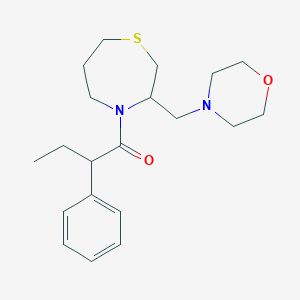
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2895150.png)
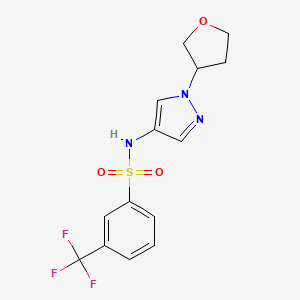
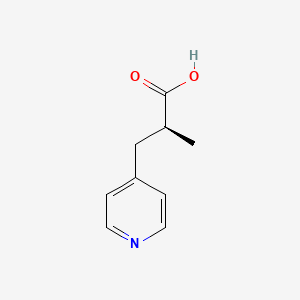
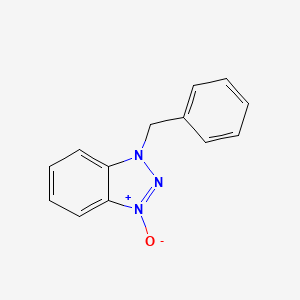
![2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2895154.png)



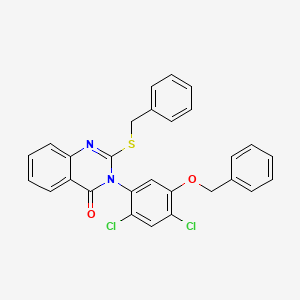
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2895164.png)

